Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate
Overview
Description
The compound “4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester” is a derivative of quinazoline . Quinazoline is a nitrogen heterocycle that is found in several FDA-approved pharmaceuticals and has been reported to possess diverse pharmacological activities such as antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .
Synthesis Analysis
The synthesis of quinazoline derivatives involves the use of different carbonyl compounds to afford hydrazone derivatives . In addition, the hydrazone derivatives are treated with a DMF/POCl3 mixture to give formyl-pyrazole derivatives . The structures of these compounds are confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is confirmed using spectroscopic analyses such as IR, NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives include the treatment of the starting compound with different carbonyl compounds to afford the hydrazone derivatives . Additionally, the hydrazone derivatives are treated with a DMF/POCl3 mixture to give the formyl-pyrazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be determined using various spectroscopic analyses, including IR, NMR, and EI-MS .Scientific Research Applications
Synthesis and Medicinal Chemistry
Quinazoline derivatives are a focus of synthetic and medicinal chemistry due to their potential pharmacological properties. A study by Bänziger et al. (2000) illustrates a practical and large-scale synthesis approach for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds. This research highlights the importance of quinazoline derivatives in the pharmaceutical industry, providing a blueprint for efficient large-scale manufacturing of complex molecules (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Targeted Therapy Development
Quinazoline derivatives have been explored for their role in targeted therapy, particularly in cancer treatment. Garcia et al. (2009) synthesized a DOTA-type gallium(III) complex with a quinazoline derivative for targeting epidermal growth factor receptors, showcasing the compound's potential in biological studies and medical applications. This work demonstrates the versatility of quinazoline derivatives in developing targeted radiopharmaceuticals for cancer imaging and therapy (Garcia et al., 2009).
Antibacterial Agents
The quest for new antibacterial agents has led to the exploration of quinazoline derivatives as potential solutions. Research by Li et al. (2004) on novel fluoroquinolone compounds reveals the synthesis and evaluation of 1-substituted-6-fluoro-7-(1-(4-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl)piperazinyl))-1,4-dihydro-4-oxo-3-quinoline carboxylic acid for its antibacterial activity. Such studies underscore the potential of quinazoline derivatives in combating bacterial infections and contributing to the development of new antibiotics (Li, Lu, Yang, & Zhang, 2004).
Mechanism of Action
Future Directions
The future directions for research on quinazoline derivatives could involve further exploration of their antimicrobial activities and the development of more effective antimicrobial agents to prevent bacterial resistance problems . Additionally, further studies could be conducted to explore the diverse pharmacological activities of quinazoline derivatives .
Properties
IUPAC Name |
methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYVVLPVLTZIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.